![molecular formula C17H13ClN2O4 B5714999 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)
4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid, also known as BZL101, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. BZL101 belongs to a class of compounds called the benzoylphenylureas, which are known to inhibit the growth of cancer cells.
Wirkmechanismus
The exact mechanism of action of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid is not fully understood. However, it is believed to work by inhibiting the activity of the proteasome, a complex of enzymes that is responsible for degrading proteins in cells. Inhibition of the proteasome leads to the accumulation of damaged proteins and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects
4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the growth of blood vessels that supply nutrients to tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid in lab experiments is its broad-spectrum anticancer activity. 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to be effective against a wide range of cancer cell lines, which makes it a useful tool for studying the mechanisms of cancer cell growth and survival.
One limitation of using 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid in lab experiments is its low solubility in water, which can make it difficult to administer to cells in culture. Additionally, 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to have some toxicity to normal cells, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid. One area of interest is the development of new formulations of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid that improve its solubility and reduce its toxicity to normal cells. Another area of interest is the combination of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid with other anticancer agents to improve its efficacy and reduce the likelihood of drug resistance.
In addition, there is growing interest in the use of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid as a tool for studying the role of the proteasome in cancer cell growth and survival. Further research in this area could lead to the development of new therapies that target the proteasome and improve outcomes for patients with cancer.
Synthesemethoden
The synthesis of 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-aminobenzophenone in the presence of a reducing agent, such as iron powder or tin(II) chloride. The resulting intermediate is then reacted with ethyl acetoacetate to form 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid.
Wissenschaftliche Forschungsanwendungen
4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been extensively studied for its anticancer properties. In preclinical studies, 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In clinical studies, 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid has been tested in patients with advanced solid tumors, including breast, ovarian, and prostate cancer. In a phase I clinical trial, 4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid was found to be well-tolerated and showed promising antitumor activity.
Eigenschaften
IUPAC Name |
(E)-4-(4-benzamido-3-chloroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-13-10-12(19-15(21)8-9-16(22)23)6-7-14(13)20-17(24)11-4-2-1-3-5-11/h1-10H,(H,19,21)(H,20,24)(H,22,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOSIEGOSCOCFJ-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.